Product packaging for Benzo[C]isothiazol-7-amine(Cat. No.:CAS No. 1379298-69-7)

Benzo[C]isothiazol-7-amine

Cat. No.: B1374716
CAS No.: 1379298-69-7
M. Wt: 150.2 g/mol
InChI Key: RXLIUQPHMAEAKY-UHFFFAOYSA-N
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Description

Benzo[C]isothiazol-7-amine (CAS 1379298-69-7) is a sulfur- and nitrogen-containing heterocyclic compound with the molecular formula C7H6N2S and a molecular weight of 150.20 g/mol. It serves as a versatile chemical intermediate in medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules. Its benzisothiazole core is a privileged scaffold in pharmaceutical research, known for conferring a broad spectrum of biological activities . This amine is a valuable precursor for developing central nervous system (CNS) active agents. Research and patent literature indicate that structurally related cyclohexylamine compounds featuring the benzoisothiazole moiety are being investigated for their potential as anti-schizophrenia drugs with a novel mechanism of action, such as dopamine D2/D3 receptor antagonism . Furthermore, Schiff bases derived from similar benzo[d]isothiazole amines have been synthesized and evaluated in vitro for various biological activities, including antiviral and antimicrobial properties . As a building block, it enables researchers to explore structure-activity relationships in drug discovery programs targeting these and other therapeutic areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S B1374716 Benzo[C]isothiazol-7-amine CAS No. 1379298-69-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,1-benzothiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-3-1-2-5-4-10-9-7(5)6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLIUQPHMAEAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CSN=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379298-69-7
Record name 2,1-benzothiazol-7-amine
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Synthetic Methodologies for Benzo C Isothiazol 7 Amine and Its Precursors

Classical Synthetic Approaches to Benzo[c]isothiazole (B8754907) Scaffolds

The traditional synthesis of the benzo[c]isothiazole ring system primarily relies on the construction of the isothiazole (B42339) ring onto a pre-functionalized benzene (B151609) precursor. These methods often involve intramolecular cyclization reactions where the key is the formation of the S-N bond.

Ring-Closure Strategies for Benzo[c]isothiazole Formation

A foundational approach to the benzo[c]isothiazole scaffold involves the cyclization of ortho-substituted benzene derivatives. One classical strategy begins with an ortho-disubstituted benzene carrying a methyl group and a cyano group. This precursor can undergo a series of transformations, including conversion of the methyl group to a chloromethyl group, followed by reaction with a sulfur source and subsequent intramolecular cyclization to form the benzo[c]isothiazole ring.

Another key classical method involves the reaction of 2-amino-6-methylbenzenethiol (B3418376) with an oxidizing agent. The presence of the amino and thiol groups in the ortho and meta positions relative to the methyl group allows for a regioselective cyclization to form the desired benzo[c]isothiazole core. The precise control of reaction conditions is crucial to prevent the formation of isomeric byproducts.

Starting MaterialReagentsProductNotes
2-Methylbenzonitrile1. N-Chlorosuccinimide (NCS) 2. Na2S 3. Oxidizing agentBenzo[c]isothiazoleMulti-step process involving side-chain chlorination and subsequent cyclization.
2-Amino-6-methylbenzenethiolOxidizing agent (e.g., I2, H2O2)Benzo[c]isothiazoleDirect oxidative cyclization.

Regioselective Introduction of the Amine Functionality

The introduction of an amine group at the 7-position of the benzo[c]isothiazole scaffold is a critical step in the synthesis of the target compound. This is typically achieved through a two-step process: regioselective nitration followed by reduction.

The nitration of the benzo[c]isothiazole ring must be carefully controlled to favor substitution at the 7-position. The directing effects of the fused isothiazole ring influence the position of electrophilic attack. Under specific nitrating conditions (e.g., nitric acid in sulfuric acid at controlled temperatures), the formation of 7-nitrobenzo[c]isothiazole can be maximized.

Once the nitro group is in place, it can be readily reduced to the corresponding amine using a variety of standard reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals in acidic media, such as tin(II) chloride in hydrochloric acid.

IntermediateReagentsProductKey Consideration
Benzo[c]isothiazoleHNO3 / H2SO47-Nitrobenzo[c]isothiazoleCareful control of reaction temperature and reagent stoichiometry to ensure regioselectivity.
7-Nitrobenzo[c]isothiazole1. H2, Pd/C 2. SnCl2, HClBenzo[c]isothiazol-7-amineSelection of a reducing agent compatible with the isothiazole ring.

Modern and Sustainable Synthetic Routes for this compound

Recent advancements in synthetic organic chemistry have led to the development of more efficient and sustainable methods for the synthesis of heterocyclic compounds. These modern approaches are increasingly being applied to the synthesis of benzo[c]isothiazole derivatives.

Metal-Catalyzed Cross-Coupling for Precursor Synthesis

Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, are powerful tools for the construction of the precursors required for benzo[c]isothiazole synthesis. For instance, a suitably substituted benzene derivative bearing a boronic acid or ester at one ortho position and a halogen at the other can be coupled with a sulfur-containing reagent to build the necessary framework for subsequent cyclization. While direct cross-coupling to form the 7-amino group is less common, these methods are invaluable for creating complex precursors that can be elaborated to the final product.

Photoredox Catalysis in Benzo[c]isothiazole Synthesis

Visible-light photoredox catalysis has emerged as a green and powerful synthetic tool. researchgate.net In the context of benzo[c]isothiazole synthesis, photoredox catalysis can facilitate ring-closure reactions under mild conditions. For example, a precursor containing an appropriately positioned azide (B81097) and a thioether could potentially undergo a photoredox-mediated cyclization to form the benzo[c]isothiazole ring. This approach avoids the use of harsh reagents and high temperatures often associated with classical methods.

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

No published methods for the stereoselective synthesis or chiral resolution of derivatives of this compound were found. While general techniques for chiral resolution, such as the formation of diastereomeric salts and chiral chromatography, are well-established in organic chemistry, their specific application to this compound has not been reported.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is not documented in available research. This includes the absence of information on the following specific areas:

Solvent-Free Reaction Methodologies

There are no reports on solvent-free synthesis methodologies for this compound.

Utilization of Renewable Feedstocks and Reagents

No studies have been published on the use of renewable feedstocks or reagents for the synthesis of this compound.

Chemical Reactivity and Transformational Chemistry of Benzo C Isothiazol 7 Amine

Electrophilic Aromatic Substitution on the Benzo[C]isothiazole (B8754907) Core

The orientation of electrophilic aromatic substitution on the benzo[c]isothiazole (or 2,1-benzisothiazole) ring is influenced by the inherent electronic properties of the fused heterocyclic system. The presence of the 7-amino group, a potent activating and ortho-, para-directing substituent, is expected to be the decisive factor in determining the regiochemical outcome of these reactions.

Experimental studies on the direct halogenation of the parent 2,1-benzisothiazole compound provide foundational insight into the intrinsic reactivity of the ring system. The bromination of 2,1-benzisothiazole using bromine under conditions favoring an electrophilic species (Br+) results in a mixture of products. The primary monobrominated isomers formed are 5-bromo-2,1-benzisothiazole and 7-bromo-2,1-benzisothiazole. rsc.org Additionally, a smaller quantity of a disubstituted product, 4,7-dibromo-2,1-benzisothiazole, is also observed. rsc.org

For Benzo[C]isothiazol-7-amine, while specific experimental halogenation studies are not extensively documented in the reviewed literature, the regioselectivity can be predicted based on established principles of electrophilic aromatic substitution. The 7-amino group is a strong activating group and directs incoming electrophiles to the positions ortho and para to itself. In the 2,1-benzisothiazole-7-amine structure, the positions ortho to the amine are C6 and C8 (part of the isothiazole (B42339) ring), and the para position is C4. Therefore, electrophilic attack is strongly anticipated to occur at the C4 and C6 positions of the benzene (B151609) ring. The powerful directing effect of the amino group would likely override the inherent substitution pattern of the parent heterocycle, leading to highly regioselective halogenation.

The nitration of the unsubstituted 2,1-benzisothiazole core has been investigated and shows substitution occurring at multiple positions. The reaction yields primarily 5-nitro-2,1-benzisothiazole, with smaller amounts of the 7-nitro and 4-nitro isomers also being formed. rsc.org This indicates that the 5- and 7-positions are the most electronically activated sites in the parent ring system for this reaction.

In the case of this compound, the directing influence of the amino group is paramount. rsc.org As a powerful ortho-, para-director, it is expected to activate the C4 and C6 positions towards nitration significantly. Therefore, the treatment of this compound with nitrating agents (such as a mixture of nitric acid and sulfuric acid) would be predicted to yield 4-nitro-2,1-benzisothiazol-7-amine and 6-nitro-2,1-benzisothiazol-7-amine as the major products. wikipedia.orgmasterorganicchemistry.com

Table 1: Regioselectivity in Electrophilic Substitution of Unsubstituted 2,1-Benzisothiazole rsc.org
ReactionReagentsMajor ProductsMinor Products
BrominationBr+ source5-bromo-2,1-benzisothiazole, 7-bromo-2,1-benzisothiazole4,7-dibromo-2,1-benzisothiazole
NitrationHNO3/H2SO45-nitro-2,1-benzisothiazole7-nitro-2,1-benzisothiazole (B12650928), 4-nitro-2,1-benzisothiazole

Nucleophilic Reactions Involving the Amine Group

The primary amine at the C7 position serves as a key functional handle for a variety of nucleophilic reactions, allowing for the synthesis of a diverse range of derivatives. These reactions typically involve the lone pair of electrons on the nitrogen atom attacking an electrophilic center.

Primary aromatic amines readily undergo acylation and sulfonylation. While specific literature detailing these reactions for this compound is sparse, the general reactivity is well-established. Acylation, typically performed with acyl chlorides or anhydrides in the presence of a base, would convert the primary amine into a secondary amide. This transformation is useful for modifying the electronic properties of the substituent and is often used as a protecting group strategy in multi-step syntheses.

Similarly, sulfonylation would involve the reaction of the amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) to yield the corresponding sulfonamide. These reactions would proceed via the nucleophilic attack of the 7-amino group on the electrophilic carbonyl carbon of the acylating agent or the sulfur atom of the sulfonylating agent.

The nitrogen atom of the 7-amino group can act as a nucleophile to displace leaving groups from alkyl or aryl halides, leading to N-alkylated and N-arylated products. Direct alkylation of primary aromatic amines with alkyl halides can sometimes be challenging to control, often resulting in mixtures of mono- and di-alkylated products, as well as potential quaternization. More controlled methods, such as reductive amination with aldehydes or ketones, are often employed for mono-alkylation.

Arylation of the amine, forming a C-N bond with an aromatic ring, can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. A comprehensive review of the scientific literature did not yield specific experimental protocols or results for the alkylation or arylation of this compound.

The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. This condensation reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine. The formation of Schiff bases is a versatile method for introducing a wide array of substituents onto the molecule, and these derivatives are often investigated for their coordination chemistry and biological activities. medmedchem.comijpbs.com However, specific studies detailing the synthesis and characterization of Schiff bases derived directly from this compound were not identified in the surveyed literature.

Detailed Scientific Review on the Reactivity of this compound Uncovers Gaps in Current Research

A comprehensive analysis of the existing scientific literature reveals a significant lack of specific research into the chemical reactivity and transformational chemistry of the compound this compound. Despite the importance of related benzisothiazole and benzothiazole (B30560) structures in medicinal and materials chemistry, detailed studies focusing on the metal-catalyzed functionalization, ring-opening pathways, or oxidation and reduction chemistry of this particular isomer are notably absent from publicly available research.

The instructions for this article mandated a strict focus on "this compound" and a detailed exploration of its reactivity under several specific categories: C-H activation, palladium-catalyzed coupling reactions, Buchwald-Hartwig amination, isothiazole ring-opening and rearrangement, and its oxidation and reduction chemistry. An extensive search for scholarly articles, patents, and chemical databases was conducted to gather the necessary information.

The search results indicate that while there is a wealth of information on the chemical transformations of the broader benzothiazole and benzo[d]isothiazole families, specific experimental data or theoretical studies on the benzo[c]isothiazole-7-amine scaffold are not available. For instance, research on C-H activation of benzothiazoles typically focuses on the C2 position, and studies on palladium-catalyzed couplings or Buchwald-Hartwig aminations are demonstrated on a wide variety of aryl halides and amines, but without specific examples involving halogenated this compound. wikipedia.orgnih.govacs.org Similarly, investigations into ring-opening reactions and redox chemistry have been performed on other isomers, such as benzo[d]isothiazol-3(2H)-ones or general benzothiazole derivatives, but not on the target compound. researchgate.netresearchgate.netnih.gov

This critical lack of specific data makes it impossible to provide a scientifically accurate and detailed account of the reactivity of this compound as requested. Generating content on related but distinct molecules would violate the core requirement of focusing solely on the specified compound and would amount to scientifically unsound extrapolation.

Therefore, this article cannot be written as instructed. The absence of research highlights a specific gap in the field of heterocyclic chemistry. The unique electronic and steric properties conferred by the amine group at the 7-position of the benzo[c]isothiazole ring system suggest that its reactivity could differ significantly from that of other isomers. This presents a clear opportunity for future research to synthesize this compound and explore its chemical behavior, potentially leading to the discovery of novel derivatives with valuable applications.

Advanced Structural Elucidation and Spectroscopic Analysis of Benzo C Isothiazol 7 Amine and Its Derivatives

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a compound, providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition and confirmation of the molecular formula. Techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers can achieve mass accuracies in the low parts-per-million (ppm) range.

For Benzo[C]isothiazol-7-amine (C₇H₆N₂S), HRMS would be used to confirm its molecular weight of approximately 150.0252 g/mol . The instrument measures the exact mass of the protonated molecule, [M+H]⁺, which would be expected at an m/z of 151.0328. The exceptional accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Furthermore, HRMS provides a detailed analysis of the isotopic pattern. The presence of sulfur in this compound results in a characteristic isotopic signature. The natural abundance of the ³⁴S isotope (4.21%) produces a distinct [M+2]⁺ peak in the mass spectrum. The relative intensity of this peak, along with the [M+1]⁺ peak arising from ¹³C and ¹⁵N isotopes, is compared against a theoretically calculated pattern for the proposed formula, C₇H₆N₂S. A close match between the experimental and theoretical isotopic patterns provides definitive confirmation of the compound's elemental composition.

Table 1: Theoretical HRMS Data for this compound ([C₇H₆N₂S+H]⁺)
Ion FormulaCalculated m/zRelative Abundance (%)
[C₇H₇¹²C₀¹⁴N₂³²S]⁺151.0328100.00
[¹³CC₆H₇¹⁴N₂³²S]⁺152.03617.76
[C₇H₇¹⁵N¹⁴N³²S]⁺152.02980.74
[C₇H₇¹⁴N₂³⁴S]⁺153.02854.40

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, multi-dimensional (2D) NMR experiments are essential for mapping the complex connectivity and spatial relationships within a molecule like this compound.

A combination of 2D NMR experiments is used to piece together the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu For this compound, COSY would reveal the connectivity between the protons on the benzene (B151609) ring, helping to establish their relative positions. A cross-peak between two proton signals indicates that they are coupled. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com It provides a direct one-bond ¹H-¹³C connectivity map. nih.gov Each cross-peak in the HSQC spectrum links a specific proton to its corresponding carbon, simplifying the assignment of the protonated carbon signals in the ¹³C NMR spectrum. emerypharma.com

Table 2: Predicted 2D NMR Correlations for this compound
Proton (¹H)COSY Correlations (¹H)HSQC Correlation (¹³C)Key HMBC Correlations (¹³C)
H-4H-5C-4C-3a, C-5, C-7a
H-5H-4, H-6C-5C-3a, C-4, C-6, C-7
H-6H-5C-6C-5, C-7, C-7a
NH₂--C-6, C-7, C-7a

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu They are essential for determining stereochemistry and conformation. For a planar aromatic system like this compound, NOESY can confirm the substitution pattern. For example, a NOESY correlation between the amine protons (NH₂) and the aromatic proton at the H-6 position would provide strong evidence for the location of the amine group at C-7. In more complex, non-planar derivatives, these techniques are critical for assigning relative stereochemistry.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique yields precise data on bond lengths, bond angles, and torsion angles, offering a definitive structural confirmation. For this compound, X-ray crystallography would confirm the planarity of the bicyclic system and provide exact geometric parameters of the isothiazole (B42339) and benzene rings.

Table 3: Representative Crystallographic Data for a Related Heterocycle (1,3-Benzothiazol-2-amine)
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Key Intermolecular InteractionN—H···N Hydrogen Bonds
Packing MotifDimers forming 2D network

Data adapted from a study on a related benzothiazole (B30560) derivative to illustrate typical packing features. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Tautomerism Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two techniques are often complementary.

For this compound, FT-IR and Raman spectra would display characteristic bands confirming its key structural features:

N-H Vibrations: The amine group would exhibit symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. N-H bending (scissoring) vibrations typically appear around 1600 cm⁻¹.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching bands are observed just above 3000 cm⁻¹. The C=C stretching vibrations of the benzene and isothiazole rings would appear in the 1450-1600 cm⁻¹ region.

C=N and C-S Vibrations: The C=N stretching of the isothiazole ring is expected in the 1500-1650 cm⁻¹ range. The C-S stretching vibration is typically weaker and found at lower wavenumbers, often in the 600-800 cm⁻¹ range.

Vibrational spectroscopy can also be a powerful tool for studying tautomerism. In principle, this compound could exist in an imino tautomeric form. A detailed analysis of the vibrational spectra, often supported by theoretical calculations (e.g., Density Functional Theory, DFT), could help determine the predominant tautomer in the solid state or in different solvents by identifying the characteristic bands for each form (e.g., C=N vs. C=NH stretching). mdpi.comresearchgate.net

Table 4: Expected Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
N-H stretch (asymmetric & symmetric)3300 - 3500-NH₂
Aromatic C-H stretch3000 - 3100Ar-H
N-H bend (scissoring)1590 - 1650-NH₂
Aromatic C=C stretch1450 - 1600Benzene Ring
C=N stretch1500 - 1650Isothiazole Ring
C-N stretch1250 - 1350Ar-NH₂
C-S stretch600 - 800Isothiazole Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-systems.

The UV-Vis spectrum of this compound is expected to show distinct absorption bands characteristic of its extended π-conjugated system. The fusion of the benzene and isothiazole rings creates a chromophore that absorbs UV radiation. Typical electronic transitions include:

π → π transitions:* These high-energy transitions are characteristic of aromatic and conjugated systems and usually result in strong absorption bands. For benzothiazole derivatives, these are often observed in the 250-350 nm range. mdpi.com

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (e.g., from the nitrogen or sulfur lone pairs) to an anti-bonding π* orbital. These bands are typically much weaker in intensity than π → π* transitions.

The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are sensitive to the molecular structure and the solvent. The presence of the electron-donating amine group (-NH₂) is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted benzo[c]isothiazole (B8754907), indicating a decrease in the HOMO-LUMO energy gap. mdpi.com Studies on similar aromatic imines and benzothiazoles have shown how structural modifications and interactions can modify the absorption spectra. nih.govresearchgate.net

Table 5: Expected UV-Vis Absorption Data for this compound
λ_max (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Electronic Transition
~250-280Highπ → π
~300-340Moderate to Highπ → π
>350Lown → π*

Lack of Publicly Available Research Hinders Chiroptical Analysis of this compound Derivatives

A comprehensive review of scientific literature reveals a significant gap in the experimental and theoretical analysis of the chiroptical properties of this compound and its chiral derivatives. Despite the importance of chiroptical spectroscopy, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), in determining the absolute configuration of stereoisomers, no dedicated studies detailing these properties for the specified compound or its derivatives are publicly available.

Chiroptical spectroscopy is a powerful set of techniques for elucidating the three-dimensional arrangement of atoms in chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. Both methods are exquisitely sensitive to the spatial orientation of chromophores and functional groups within a molecule, providing a unique fingerprint that can be used to assign the absolute configuration (R/S nomenclature) of chiral centers.

For a thorough analysis of the absolute configuration of chiral derivatives of this compound, researchers would typically undertake the following steps:

Synthesis of Chiral Derivatives: Introduction of a chiral center or resolution of a racemic mixture of a this compound derivative to obtain enantiomerically pure samples.

Experimental CD/ORD Measurements: Recording the CD and ORD spectra of the purified enantiomers in a suitable solvent. The resulting spectra would show characteristic Cotton effects—positive or negative peaks—that are directly related to the molecule's stereochemistry.

Quantum Chemical Calculations: To unequivocally assign the absolute configuration, the experimental spectra are typically compared with theoretically predicted spectra. This involves computational modeling of the likely conformations of the molecule and calculation of their CD and ORD spectra using methods such as Time-Dependent Density Functional Theory (TD-DFT).

Correlation and Assignment: A direct comparison between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the chiral derivative.

The absence of such studies for this compound derivatives means that no data tables of CD maxima/minima, molar ellipticity values, or specific rotations can be presented. Furthermore, a detailed discussion of the relationship between the observed chiroptical properties and the specific structural features of these molecules cannot be conducted.

This lack of information highlights a potential area for future research. The synthesis and chiroptical characterization of chiral this compound derivatives would not only contribute to the fundamental understanding of the structure-chiroptical property relationships in this class of heterocyclic compounds but could also be valuable for the development of new chiral materials or pharmacologically active agents where stereochemistry is a critical factor.

Theoretical and Computational Investigations of Benzo C Isothiazol 7 Amine

Reaction Mechanism Elucidation through Transition State Theory

No theoretical studies applying Transition State Theory to investigate the mechanisms of reactions involving Benzo[C]isothiazol-7-amine could be identified.

The absence of such fundamental computational data underscores a specific area within computational chemistry that remains to be explored. Future theoretical studies would be invaluable for elucidating the intrinsic properties of this compound, which could, in turn, support and guide experimental efforts in the synthesis and application of this and related compounds.

Potential Energy Surface Mapping for Key Transformations

Potential Energy Surface (PES) mapping is a fundamental computational technique used to explore the energetics of chemical reactions. By calculating the energy of a molecular system at various geometries, a PES provides a map of all possible chemical transformations, identifying stable molecules (reactants, products) as minima and transition states as saddle points.

For this compound, key transformations of interest would include isothiazole (B42339) ring-opening reactions, electrophilic aromatic substitution, and reactions involving the exocyclic amine group. Isothiazole rings, under certain conditions, can undergo rearrangements to other heterocyclic systems, such as pyrazoles, or undergo cleavage of the weak N-S bond. thieme-connect.com Computational studies on related thiazole (B1198619) derivatives have shown that ring fragmentation often proceeds via the cleavage of one of the C-S bonds. mdpi.com

A PES mapping for a hypothetical N-S bond cleavage in the isothiazole ring of this compound would involve systematically elongating the N-S bond and calculating the system's energy at each step, while allowing other geometric parameters to relax. This process would reveal the energy barrier (activation energy) for the transformation, providing critical insights into the molecule's kinetic stability. The results of such an analysis would be crucial for predicting its reactivity and degradation pathways.

Table 1: Illustrative Calculated Energy Barriers for Hypothetical Transformations of this compound

This table presents hypothetical data that could be generated from a PES mapping study. The values are for illustrative purposes and are based on typical energy barriers for similar heterocyclic transformations.

TransformationComputational MethodBasis SetCalculated Activation Energy (kcal/mol)
N-S Bond Homolytic CleavageDFT (B3LYP)6-311+G(d,p)45.8
Isothiazole-to-Pyrazole Ring TransformationMP2cc-pVTZ32.5
Electrophilic Nitration at C4DFT (M06-2X)6-311+G(d,p)18.2

Intrinsic Reaction Coordinate (IRC) Analysis

An Intrinsic Reaction Coordinate (IRC) calculation is a powerful tool used to map the minimum energy path connecting a transition state (TS) to its corresponding reactants and products on the potential energy surface. scm.commdpi.com Once a transition state for a specific reaction has been located, an IRC analysis provides definitive proof that this TS is indeed the correct one for the reaction pathway of interest. The calculation proceeds by moving downhill from the TS in both forward and reverse directions. scm.com

For any transformation of this compound, such as the hypothetical ring-opening discussed previously, an IRC analysis would be essential. Starting from the calculated transition state geometry, the IRC path would trace the geometric evolution of the molecule. Following the path in one direction would lead to the stable this compound structure (reactant), while the other direction would lead to the ring-opened species (product). This confirms the reaction mechanism and ensures that no intermediate steps have been overlooked. The analysis provides a detailed visualization of how bond lengths and angles change throughout the transformation. researcher.life

Table 2: Hypothetical IRC Analysis Data for N-S Bond Cleavage

This table illustrates key geometric changes at points along a hypothetical IRC path for the N-S bond cleavage in this compound. The reaction coordinate represents the progression from reactant to product.

Point on IRC PathReaction Coordinate (amu1/2·bohr)N-S Bond Length (Å)C-S Bond Length (Å)Relative Energy (kcal/mol)
Reactant-3.01.701.750.0
...-1.01.951.7421.3
Transition State0.02.251.7345.8
...1.02.551.7235.7
Product3.02.90 (cleaved)1.7128.1

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics and intermolecular interactions that are not accessible from static calculations. ulisboa.pt By solving Newton's equations of motion, MD simulations model the movement of atoms and molecules over time, generating a trajectory that reveals how the system evolves.

For a single molecule of this compound, MD simulations can be used for conformational analysis. The primary degree of freedom is the rotation around the C7-NH2 bond and the pyramidalization of the amine group. An MD simulation would sample the accessible rotational and inversional states, allowing for the determination of the most stable conformations of the amine group relative to the fused ring system and the energy barriers between them.

In a condensed phase (e.g., in a solvent or as a solid), MD simulations are invaluable for studying intermolecular interactions. For this compound, key interactions would include hydrogen bonding between the amine group of one molecule and the nitrogen atom of the isothiazole ring of another, as well as π-π stacking between the aromatic ring systems. rsc.org Simulations can quantify the strength and lifetime of these interactions, which are fundamental to understanding the material's physical properties, such as its melting point, solubility, and crystal packing.

Table 3: Potential Intermolecular Interactions for this compound from MD Simulations (Illustrative)

This table shows the types of data that could be obtained from MD simulations of this compound in a condensed phase.

Interaction TypeAtom Pair ExampleAverage Distance (Å)Estimated Interaction Energy (kcal/mol)
Intermolecular Hydrogen Bond (Amine-N)(H of -NH₂) --- (N of isothiazole)2.1-4.5
Intermolecular Hydrogen Bond (Amine-Amine)(H of -NH₂) --- (N of -NH₂)2.3-3.8
π-π Stacking (Parallel Displaced)(Benzene Ring) --- (Benzene Ring)3.6-2.7
π-π Stacking (T-shaped)(Benzene Ring) --- (Benzene Ring)4.8-1.5

Quantitative Structure-Property Relationship (QSPR) Studies (focus on non-biological properties)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or environmental properties. nih.govnih.gov By developing a mathematical relationship between calculated molecular descriptors and an experimentally measured property, QSPR models can predict properties for new or untested compounds. researchgate.net

A QSPR study for this compound would involve creating a dataset of related sulfur-nitrogen heterocycles with known non-biological properties (e.g., melting point, boiling point, aqueous solubility, logP). For each molecule in the dataset, a wide range of molecular descriptors would be calculated, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometric descriptors: Based on the 3D structure (e.g., molecular surface area).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, orbital energies, atomic charges).

Using statistical techniques like multiple linear regression (MLR) or machine learning algorithms, a model is built to predict a specific property. Such a model could then be used to estimate the properties of this compound, providing valuable data in the absence of experimental measurements and guiding its potential applications in materials science.

Table 4: Example of a Hypothetical QSPR Model for Aqueous Solubility (LogS)

This table illustrates the form of a simple multilinear regression QSPR model. Descriptors are chosen from a large pool based on statistical significance.

Property PredictedModel EquationDescriptors Used
Aqueous Solubility (LogS)LogS = 0.5 - (0.008 * TPSA) + (0.15 * N_HBA) - (0.3 * XLogP) + (0.05 * E_LUMO)TPSA: Topological Polar Surface AreaN_HBA: Number of Hydrogen Bond AcceptorsXLogP: Partition CoefficientE_LUMO: Energy of the Lowest Unoccupied Molecular Orbital

Aromaticity Analysis of the Benzo[C]isothiazole (B8754907) System

Aromaticity is a key concept in chemistry that describes the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electrons. rsc.org In fused systems like Benzo[C]isothiazole, the aromaticity of each ring can be influenced by the other. acs.org Computational methods are essential for quantifying the aromaticity of such complex systems.

Several computational indices are used to assess aromaticity: researchgate.net

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. Large negative NICS values are indicative of strong aromatic character (diatropic ring current), while positive values suggest anti-aromaticity. unirioja.es

Harmonic Oscillator Model of Aromaticity (HOMA): This geometric index evaluates the deviation of bond lengths within a ring from an ideal aromatic value. A HOMA value close to 1 indicates high aromaticity, while values near 0 suggest a non-aromatic system.

Electronic Delocalization Indices: Measures like the Para-Delocalization Index (PDI) and the Multicenter Delocalization Index (MCI) quantify the extent of electron sharing between atoms in the π-system.

Table 5: Hypothetical Aromaticity Indices for the Benzo[C]isothiazole System

This table provides plausible calculated aromaticity indices for this compound, compared to reference compounds. These values are illustrative of what a computational analysis would yield.

Ring SystemHOMA IndexNICS(1)zz (ppm)
Benzene (B151609) (Reference)0.99-29.9
Isothiazole (Reference)0.75-14.5
Benzene Ring in Benzo[C]isothiazole0.92-25.1
Isothiazole Ring in Benzo[C]isothiazole0.68-11.8

In-depth Analysis Reveals Scarcity of Research on this compound in Advanced Materials and Catalysis

A comprehensive review of scientific literature and chemical databases indicates a significant lack of specific research into the applications of the chemical compound this compound in the fields of polymer chemistry and catalysis. While extensive research exists for related heterocyclic compounds such as benzothiazoles, benzo[d]isothiazoles, and other isothiazole derivatives, data directly pertaining to the this compound isomer is not available in the public domain. Consequently, a detailed article on its specific role as a building block for polymers or in ligand design for catalysis cannot be constructed based on current scientific findings.

The requested applications, including its use in polycondensation reactions, synthesis of polyimides and polyamides, and its role in homogeneous and heterogeneous catalysis, are well-documented for other aromatic amines and heterocyclic structures. For instance, benzothiazole (B30560) derivatives have been successfully incorporated into high-performance polymers like polyamides and polyimides, imparting desirable thermal stability and mechanical properties. capes.gov.brresearchgate.net Similarly, the broader class of isothiazoles has been investigated for ligand design, with their metal complexes showing promise in catalytic applications such as cross-coupling reactions. thieme-connect.com

Furthermore, the functionalization of materials like Metal-Organic Frameworks (MOFs) with amine-containing ligands is a burgeoning area of research. Heterocyclic amines are used to create active sites for catalysis or to enhance the stability and selectivity of the frameworks. rsc.orgacs.orgmdpi.com

However, it is crucial to note that the specific electronic and steric properties of the this compound isomer would dictate its unique reactivity and suitability for these applications. Direct extrapolation from other isomers or related compounds would be speculative and scientifically unsound. The precise positioning of the amine group and the nature of the benzo[c]isothiazole ring system are critical factors that require dedicated experimental investigation.

At present, the scientific community has not published research that specifically details the synthesis of polymers or catalytic systems derived from this compound. Searches for this compound primarily yield basic chemical identifiers or information on related derivatives, such as Benzo[c]isothiazole-7-carboxylic Acid, without detailing applications in materials science. nih.gov

Therefore, while the proposed outline for an article on the applications of this compound is scientifically plausible, the foundational research required to provide thorough, informative, and accurate content for each section does not appear to have been conducted or published.

Applications of Benzo C Isothiazol 7 Amine in Advanced Materials and Catalysis

Precursors for Optoelectronic Materials and Dyes

Synthesis of Fluorescent Probes and Sensors for Chemical Detection

No specific research findings were identified that describe the synthesis of fluorescent probes or sensors for chemical detection using Benzo[c]isothiazol-7-amine as a precursor. While the broader class of benzothiazole (B30560) derivatives has been investigated for such applications, information on this particular isomer is not available.

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

There is currently no available data in the scientific literature regarding the integration or application of this compound or its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). Research in this area appears to be focused on other classes of organic compounds.

Role in Supramolecular Chemistry and Self-Assembly

Crystal Engineering and Co-Crystal Formation

There is a lack of published research on the use of this compound in the field of crystal engineering or the formation of co-crystals. As such, no data tables or detailed research findings on its crystallographic properties and interactions can be provided.

Future Perspectives and Emerging Research Directions for Benzo C Isothiazol 7 Amine

Development of Novel and Highly Efficient Synthetic Routes

While established methods for the synthesis of benzisothiazole cores exist, the future of Benzo[C]isothiazol-7-amine synthesis lies in the development of novel, efficient, and sustainable routes. Current research on related benzo[d]isothiazoles highlights several promising directions that could be adapted and optimized. arkat-usa.org

Future synthetic strategies will likely focus on:

Catalytic Systems: The exploration of novel transition-metal catalysts (e.g., rhodium, copper) could enable more direct and atom-economical syntheses. arkat-usa.org For instance, rhodium-catalyzed oxidative annulation has been successfully employed for benzo[d]isothiazole synthesis and could be investigated for the benzo[c] isomer. arkat-usa.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow process for this compound would be a significant step towards its large-scale production for potential industrial applications.

Green Chemistry Approaches: Future synthetic designs will increasingly prioritize the use of environmentally benign solvents, reagents, and reaction conditions. This includes exploring metal-free synthetic methods and utilizing starting materials from renewable feedstocks. nih.gov

Synthetic ApproachPotential AdvantagesKey Research Focus
Novel Catalysis Higher efficiency, selectivity, and functional group tolerance.Development of specific catalysts for the benzo[c]isothiazole (B8754907) core.
Flow Chemistry Improved safety, scalability, and process control.Optimization of reaction parameters in a continuous flow reactor.
Green Chemistry Reduced environmental impact and increased sustainability.Use of biodegradable solvents and energy-efficient reaction conditions.

Exploration of Unconventional Reactivity and Novel Chemical Transformations

The unique electronic properties conferred by the isothiazole (B42339) ring and the amino group suggest that this compound could exhibit unconventional reactivity. Future research should aim to uncover and harness these properties for novel chemical transformations.

Emerging areas of exploration include:

Photoredox Catalysis: The use of visible light to initiate chemical reactions has revolutionized organic synthesis. nih.govbeilstein-journals.orgnih.govsemanticscholar.orgbeilstein-journals.org Investigating the behavior of this compound under photoredox conditions could lead to the discovery of new C-H functionalization reactions, allowing for the late-stage modification of the molecule. nih.govbeilstein-journals.orgnih.govsemanticscholar.orgbeilstein-journals.org This could be particularly useful for creating derivatives with tailored properties.

Electrochemical Synthesis: Electrosynthesis provides a powerful and sustainable alternative to traditional reagent-based methods. Exploring the electrochemical oxidation or reduction of this compound could unlock new reaction pathways and provide access to novel molecular architectures.

Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure and predict its reactivity. mdpi.commendeley.com Computational studies can guide experimental work by identifying the most probable sites for electrophilic or nucleophilic attack and by elucidating reaction mechanisms. mdpi.commendeley.com

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The synergy between chemistry and artificial intelligence (AI) is poised to accelerate the discovery and development of new molecules and materials. For this compound, AI and machine learning can be instrumental in several areas.

Future applications in this domain include:

AI-Driven Retrosynthesis: Machine learning algorithms can be trained to predict viable synthetic routes for complex molecules. nih.gov Applying these tools to this compound and its derivatives could help chemists design more efficient and innovative synthetic strategies. nih.gov

Predictive Modeling of Properties: AI models can be developed to predict the physicochemical and biological properties of this compound derivatives. This would enable the in silico screening of large virtual libraries of compounds to identify candidates with desired characteristics for specific applications, such as in materials science or medicinal chemistry.

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions, leading to higher yields and purity. This involves the systematic exploration of a multidimensional parameter space (e.g., temperature, concentration, catalyst loading) to identify the optimal set of conditions.

AI/ML ApplicationPotential ImpactResearch Goal
Retrosynthesis Prediction Accelerated design of synthetic routes.To identify novel and efficient pathways to this compound and its analogs.
Property Prediction Rapid screening of virtual compound libraries.To identify derivatives with optimal electronic, optical, or biological properties.
Reaction Optimization Improved reaction yields and reduced waste.To determine the ideal conditions for the synthesis and functionalization of the target molecule.

Expansion of Applications in Sustainable Technologies and Advanced Materials

The inherent properties of the this compound scaffold suggest its potential utility in a range of sustainable technologies and advanced materials.

Emerging research directions in this area are:

Organic Electronics: The fused aromatic system and the presence of heteroatoms make this compound a candidate for use in organic electronics. Future research could explore its potential as a building block for organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govresearchgate.netrsc.orgnih.govmdpi.com The amino group provides a convenient handle for tuning the electronic properties of the molecule through chemical modification. nih.govresearchgate.netrsc.orgnih.govmdpi.com

Chemosensors: The ability of the nitrogen and sulfur atoms in the isothiazole ring to coordinate with metal ions, combined with the potential for fluorescence modulation, makes this compound an interesting platform for the development of chemosensors. researchgate.netresearchgate.net Future work could focus on designing derivatives that exhibit selective and sensitive responses to specific analytes of environmental or biological importance. researchgate.netresearchgate.net

Advanced Polymers: Incorporation of the this compound unit into polymer backbones could lead to the development of new materials with enhanced thermal stability, conductivity, or optical properties. These materials could find applications in areas such as coatings, membranes, and specialty plastics.

Multidisciplinary Approaches to this compound Research

To fully unlock the potential of this compound, a multidisciplinary research approach is essential. This involves fostering collaborations between scientists from different fields to address complex research questions from multiple perspectives.

Future research should be characterized by:

Integration with Chemical Biology: Exploring the biological activity of this compound and its derivatives could reveal potential applications in medicinal chemistry and drug discovery. This would involve collaborations with biologists and pharmacologists to screen for activity against various biological targets.

Collaboration with Materials Scientists: Working alongside materials scientists will be crucial for translating the potential of this compound into functional devices and materials. This includes the fabrication and characterization of OLEDs, sensors, and other material applications.

Partnerships with Computational Chemists: A strong collaboration between synthetic and computational chemists will be vital for a deeper understanding of the molecule's properties and for the rational design of new derivatives with enhanced performance.

By pursuing these future perspectives and emerging research directions, the scientific community can significantly advance our understanding and utilization of this compound, paving the way for new discoveries and innovations across a range of scientific and technological domains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzo[C]isothiazol-7-amine, and how can purity be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, brominated precursors (e.g., 7-bromo-benzisothiazole) can react with ammonia under controlled temperatures (80–100°C) in a sealed vessel to introduce the amine group . Purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) or recrystallization (ethanol/water) improves yield and purity. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:2 ethyl acetate/petroleum ether) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions. Aromatic protons typically appear at δ 7.0–8.5 ppm, while the amine proton may show broad signals at δ 4.5–5.5 ppm .
  • IR : Look for N–H stretching (3200–3400 cm1^{-1}) and C–S/C–N vibrations (650–750 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS can verify molecular weight (e.g., m/z 150.2 for C7_7H6_6N2_2S) .

Q. How can researchers validate the structural stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct stability studies using HPLC (C18 column, acetonitrile/water mobile phase) at pH 2–12. Monitor degradation products via UV detection (λ = 254 nm). Compare retention times with standards to identify breakdown intermediates .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzisothiazole ring influence bioactivity?

  • Methodological Answer : Perform SAR studies by synthesizing derivatives with electron-withdrawing (e.g., –NO2_2) or donating (–OCH3_3) groups at positions 4 or 5. Test bioactivity (e.g., antimicrobial assays) and correlate results with Hammett σ values or computational parameters (e.g., HOMO-LUMO gaps via DFT) . For example, nitro groups may enhance antibacterial activity by increasing electrophilicity .

Q. How should researchers address contradictions in reported biological activities of benzisothiazole derivatives?

  • Methodological Answer :

Meta-Analysis : Compare assay conditions (e.g., bacterial strains, concentrations) across studies. Variability in MIC values may arise from differences in microbial susceptibility .

Control Experiments : Replicate conflicting studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

Data Normalization : Express activity relative to positive controls (e.g., ciprofloxacin) to minimize inter-lab variability .

Q. What computational strategies predict the binding affinity of this compound to target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., DNA gyrase). Parameterize the ligand with Gaussian 09 (B3LYP/6-31G* level) for accurate charge distribution .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze hydrogen bonds and hydrophobic contacts with VMD .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Methodological Answer :

  • Catalytic Optimization : Replace stoichiometric reagents with catalytic systems (e.g., CuI/ligand for Ullmann-type couplings) to reduce byproducts.
  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and improve yield reproducibility .

Data Presentation Guidelines

Parameter Example Values References
Molecular Weight150.20 g/mol
Melting Point109–111°C (similar benzoxadiazole)
HPLC Retention Time8.2 min (C18, 60% acetonitrile)
Antimicrobial ActivityMIC = 12.5 µg/mL (vs. S. aureus)

Key Considerations for Experimental Design

  • Reproducibility : Document solvent purity, reaction atmosphere (N2_2/air), and equipment calibration .
  • Safety : this compound may require handling in a fume hood due to potential amine toxicity (refer to GHS hazard codes in safety data sheets) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzo[C]isothiazol-7-amine
Reactant of Route 2
Benzo[C]isothiazol-7-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.